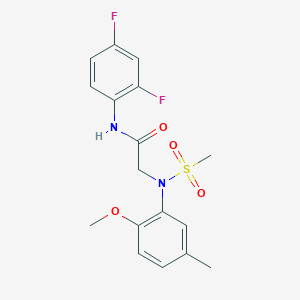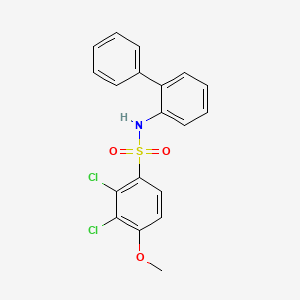
(4-phenylphenyl) 3-(4-nitrophenyl)sulfanylpropanoate
Overview
Description
(4-Phenylphenyl) 3-(4-nitrophenyl)sulfanylpropanoate is an organic compound that features a biphenyl group and a nitrophenyl group connected via a sulfanylpropanoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) 3-(4-nitrophenyl)sulfanylpropanoate typically involves the reaction of 4-nitrophenylthiol with a suitable biphenyl derivative under controlled conditions. One common method is the use of a base-catalyzed nucleophilic substitution reaction where the thiol group of 4-nitrophenylthiol attacks the electrophilic carbon of the biphenyl derivative, forming the sulfanylpropanoate linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylphenyl) 3-(4-nitrophenyl)sulfanylpropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The biphenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, or sodium borohydride in ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Reduction: 3-(4-aminophenyl)sulfanylpropanoate derivatives.
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Halogenated biphenyl or nitrophenyl derivatives.
Scientific Research Applications
(4-Phenylphenyl) 3-(4-nitrophenyl)sulfanylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-phenylphenyl) 3-(4-nitrophenyl)sulfanylpropanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The biphenyl group provides structural stability and facilitates binding to hydrophobic pockets in proteins. The sulfanylpropanoate linkage allows for flexibility and proper orientation of the functional groups, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phenyl sulfide: Similar structure but lacks the propanoate linkage.
(4-Nitrophenyl)sulfonyltryptophan: Contains a sulfonyl group instead of a sulfanyl group and a tryptophan moiety instead of a biphenyl group.
Sulfonimidates: Organosulfur compounds with a sulfonimidate group instead of a sulfanyl group.
Uniqueness
(4-Phenylphenyl) 3-(4-nitrophenyl)sulfanylpropanoate is unique due to its combination of a biphenyl group, a nitrophenyl group, and a sulfanylpropanoate linkage. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
(4-phenylphenyl) 3-(4-nitrophenyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-21(14-15-27-20-12-8-18(9-13-20)22(24)25)26-19-10-6-17(7-11-19)16-4-2-1-3-5-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDLLSXHBURFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CCSC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3634714.png)
![2-({N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3634728.png)

![N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-3-phenylpropanamide](/img/structure/B3634742.png)

![METHYL 3-NITRO-5-{[4-(1-PYRROLIDINYLSULFONYL)ANILINO]CARBONYL}BENZOATE](/img/structure/B3634756.png)
![1-(2-chloro-6-fluorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B3634764.png)
![N-({[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3634776.png)
![(2E)-N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B3634787.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3634794.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3634797.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B3634800.png)
![3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3634810.png)
